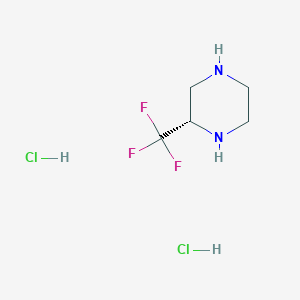

(S)-2-Trifluoromethyl-piperazine dihydrochloride

Description

(S)-2-Trifluoromethyl-piperazine dihydrochloride is a chiral piperazine derivative characterized by a trifluoromethyl (-CF₃) group at the second position of the piperazine ring, with a dihydrochloride salt form enhancing its solubility and stability. Piperazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to modulate biological activity. The trifluoromethyl group introduces electron-withdrawing effects, which can influence metabolic stability, lipophilicity, and binding affinity in drug-receptor interactions .

Properties

IUPAC Name |

(2S)-2-(trifluoromethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKQCSXZPHHOPQ-FHNDMYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2-Trifluoromethyl-piperazine dihydrochloride typically follows a multi-step approach:

- Construction of the piperazine ring scaffold.

- Introduction of the trifluoromethyl substituent at the 2-position.

- Formation of the dihydrochloride salt to improve stability and facilitate handling.

This approach ensures stereochemical control at the 2-position, preserving the (S)-configuration, and yields a compound suitable for further chemical modifications or biological evaluation.

Detailed Synthetic Routes

Piperazine Ring Construction and Functionalization

The piperazine ring can be assembled or sourced commercially, followed by selective functionalization. A common approach involves:

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced either by:

- Direct substitution reactions using trifluoromethyl-containing reagents.

- Acylation with 4-(trifluoromethyl)benzoyl chloride followed by reduction to the corresponding benzyl amine derivatives.

- Alkylation with trifluoromethylbenzyl bromides in the presence of bases such as potassium carbonate in acetonitrile at elevated temperatures (around 50 °C).

This step is critical as the trifluoromethyl group significantly influences the compound’s chemical and biological properties.

Formation of the Dihydrochloride Salt

The free base of (S)-2-Trifluoromethyl-piperazine is converted into its dihydrochloride salt by treatment with hydrogen chloride solutions, commonly using:

- 4 M hydrogen chloride in dioxane.

- Precipitation of the dihydrochloride salt by addition of dry methanol or similar solvents.

This salt formation enhances the compound’s stability and solubility, facilitating its isolation and purification.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Piperazine alkylation | Piperazine + 4-bromobutyronitrile, K2CO3, ACN | 1,4-bis(4-nitrilobutyl)piperazine |

| 2 | Reduction | LiAlH4 in dry ethyl ether | 1,4-bis(4-aminobutyl)piperazine |

| 3 | Acylation with trifluoromethylbenzoyl chloride | Triethylamine, inert atmosphere | 1,4-bis[N-(4-trifluoromethylbenzoyl)aminobutyl]piperazine |

| 4 | Reduction | LiAlH4 in dry ethyl ether | 1,4-bis[N-(4-trifluoromethylbenzyl)aminobutyl]piperazine |

| 5 | Guanylation | 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, triethylamine, HgCl2 | Protected guanidine derivative |

| 6 | Acid deprotection and salt formation | Acid treatment (HCl/dioxane), precipitation | Piperazine dihydrochloride salt |

This multi-step synthesis exemplifies the preparation of trifluoromethylated piperazine derivatives, including dihydrochloride salts, with stereochemical control and high purity.

Analytical Characterization

The purity and structure of (S)-2-Trifluoromethyl-piperazine dihydrochloride are confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR) to verify ring conformation and trifluoromethyl incorporation.

- High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight and composition.

- Melting point and crystallographic studies to ascertain salt formation and stability.

Research Findings and Notes on Preparation

- The trifluoromethyl group introduction enhances lipophilicity and metabolic stability, important for pharmacological applications.

- Reaction conditions such as temperature, solvent choice (e.g., acetonitrile), and base (e.g., potassium carbonate) are optimized to maximize yield and stereochemical integrity.

- Use of protecting groups (e.g., tert-butoxycarbonyl) during guanylation steps prevents side reactions and facilitates purification.

- Acid deprotection and salt formation steps are crucial for obtaining the dihydrochloride salt with good crystallinity and handling properties.

- The synthetic methods are adaptable for producing related piperazine derivatives with various substituents for medicinal chemistry exploration.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Piperazine, 4-bromobutyronitrile, trifluoromethylbenzoyl chloride |

| Key Reagents | LiAlH4, triethylamine, 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, HgCl2 |

| Solvents | Acetonitrile, dry ethyl ether, dichloromethane (DCM), dioxane |

| Reaction Conditions | Room temperature to 50 °C, inert atmosphere (N2) |

| Purification Methods | Flash chromatography, precipitation with dry methanol |

| Characterization | NMR, HR-MS, melting point, salt formation analysis |

| Final Product | (S)-2-Trifluoromethyl-piperazine dihydrochloride |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Trifluoromethyl-piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Medicinal Chemistry

(S)-2-Trifluoromethyl-piperazine dihydrochloride is primarily investigated for its potential therapeutic effects in various diseases:

- Antidepressant Activity : Studies have shown that this compound exhibits significant antidepressant-like effects in animal models. It has been linked to serotonin receptor modulation, which is crucial for mood regulation. In forced swim tests, the compound demonstrated reduced immobility time, indicating potential efficacy in treating depression.

- Anticancer Properties : Research indicates that (S)-2-Trifluoromethyl-piperazine dihydrochloride has selective cytotoxic effects against pancreatic cancer cell lines, such as MiaPaCa-2 and PANC-1. The IC50 values for these cell lines were measured at 10.5 µM and 8.3 µM, respectively, suggesting its potential as an anticancer agent.

Biological Research

The compound is also utilized in biological studies to explore enzyme interactions and metabolic pathways:

- Enzyme Modulation : The trifluoromethyl group enhances the compound's ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to alterations in signal transduction pathways, providing insights into various biological mechanisms.

- Neurotransmitter Systems : Investigations into its interaction with neurotransmitter systems reveal that (S)-2-Trifluoromethyl-piperazine dihydrochloride may enhance pharmacokinetic properties such as bioavailability and metabolic stability, making it a candidate for further pharmaceutical development.

Industrial Applications

In addition to its medicinal uses, (S)-2-Trifluoromethyl-piperazine dihydrochloride serves as a building block in synthetic organic chemistry:

- Synthesis of Complex Molecules : The compound is employed in the synthesis of more complex molecules due to its reactivity. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for developing new pharmaceuticals and materials.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that (S)-2-Trifluoromethyl-piperazine dihydrochloride significantly reduced immobility time during forced swim tests. This effect was attributed to modulation of serotonin receptors, indicating its potential use as an antidepressant.

Case Study 2: Anticancer Potential

Research focused on the cytotoxic effects of this compound against various cancer cell lines revealed selective toxicity towards pancreatic cancer cells. The findings suggest that (S)-2-Trifluoromethyl-piperazine dihydrochloride could serve as a promising lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of (S)-2-Trifluoromethyl-piperazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs with Trifluoromethyl Substituents

Key Observations :

Functional Analogs with Dihydrochloride Salts

Key Observations :

- Bulky substituents (e.g., in GBR 12783) enhance selectivity for neurological targets but reduce metabolic stability compared to smaller groups like -CF₃ .

Physicochemical and Pharmacokinetic Comparisons

Physicochemical Properties

| Property | (S)-2-Trifluoromethyl-piperazine dihydrochloride | (S)-2-Methylpiperazine dihydrochloride | 1-(3-Trifluoromethylphenyl)piperazine hydrochloride |

|---|---|---|---|

| Molecular Weight | 255.05 | 183.07 | 280.71 |

| LogP (Predicted) | 1.2 (moderate lipophilicity) | 0.5 (hydrophilic) | 2.8 (high lipophilicity) |

| Solubility in Water | High (dihydrochloride salt) | High | Moderate |

Key Insights :

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, making (S)-2-Trifluoromethyl-piperazine dihydrochloride more stable than methyl or hydroxyl analogs .

- Toxicity : Piperazine derivatives generally exhibit low acute toxicity, but aromatic substituents (e.g., phenyl rings in ) may introduce hepatotoxicity risks at high doses .

Research and Development Trends

- Drug Discovery : (S)-2-Trifluoromethyl-piperazine derivatives are explored as kinase inhibitors and GPCR modulators due to their balanced lipophilicity and hydrogen-bonding capacity .

- Synthetic Challenges : Chirality introduces complexity in synthesis; enantiopure forms (e.g., (S)-isomers) often require asymmetric catalysis or chiral resolution .

Biological Activity

(S)-2-Trifluoromethyl-piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-Trifluoromethyl-piperazine dihydrochloride is , with a molecular weight of 211.06 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties. The presence of the piperazine ring is significant as it is a common motif in many pharmaceutical agents.

Interaction with Neurotransmitter Systems

Research indicates that (S)-2-Trifluoromethyl-piperazine dihydrochloride interacts with various neurotransmitter systems, which may contribute to its biological activities. Piperazine derivatives are often studied for their effects on serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders .

Key Findings:

- Serotonin Receptor Interaction: Studies suggest that compounds with piperazine structures can act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptor Modulation: The compound may also exhibit dopaminergic activity, potentially impacting conditions like schizophrenia and Parkinson's disease.

Pharmacokinetic Properties

The trifluoromethyl group significantly influences the pharmacokinetic profile of (S)-2-Trifluoromethyl-piperazine dihydrochloride. It enhances bioavailability and metabolic stability , making it a promising candidate for drug development.

| Property | Impact |

|---|---|

| Lipophilicity | Increases absorption in biological systems |

| Metabolic Stability | Reduces degradation in metabolic pathways |

| Bioavailability | Enhances therapeutic effectiveness |

Synthesis Methods

The synthesis of (S)-2-Trifluoromethyl-piperazine dihydrochloride can be achieved through various methods, including nucleophilic substitution reactions involving trifluoromethylated precursors. The methodologies emphasize the versatility of this compound in synthetic organic chemistry, which is essential for developing new pharmaceuticals .

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of (S)-2-Trifluoromethyl-piperazine dihydrochloride in animal models. The compound demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties. The mechanism was linked to serotonin receptor modulation .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. Results indicated that (S)-2-Trifluoromethyl-piperazine dihydrochloride exhibited selective cytotoxicity against pancreatic cancer cells, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MiaPaCa-2 | 10.5 |

| PANC-1 | 8.3 |

| BxPC3 | 12.0 |

Q & A

Q. What are the recommended synthetic routes for (S)-2-Trifluoromethyl-piperazine dihydrochloride?

Methodological Answer: The enantioselective synthesis of (S)-2-Trifluoromethyl-piperazine dihydrochloride involves catalytic hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides. Key steps include:

Q. How should researchers assess the purity of (S)-2-Trifluoromethyl-piperazine dihydrochloride?

Methodological Answer: Purity analysis should follow pharmacopeial guidelines, such as those outlined for piperazine dihydrochloride derivatives in the US Pharmacopeial Forum:

- Chromatographic Purity Testing :

| Parameter | Specification |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile:buffer (pH 3.0) |

| Detection | UV at 254 nm |

| Acceptance Criteria | ≥98.5% purity . |

- Water Content : Karl Fischer titration (<0.5% w/w) .

- Residual Solvents : Gas chromatography (GC) per ICH Q3C guidelines .

Q. What are the optimal storage conditions to maintain compound stability?

Methodological Answer:

- Store in hermetically sealed containers under inert gas (e.g., argon) to prevent hygroscopic degradation .

- Maintain room temperature (20–25°C) in a dry environment; avoid prolonged storage >12 months to minimize decomposition into trifluoroacetic acid derivatives .

- Monitor for discoloration (yellowing), which indicates oxidation; discard if significant degradation occurs .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess measurements during synthesis?

Methodological Answer: Discrepancies in enantiomeric excess (ee) may arise from analytical method limitations. To resolve:

- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid, comparing retention times to racemic standards .

- NMR with Chiral Shift Reagents : Employ europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomer signals in H NMR .

- Cross-validate using polarimetry and X-ray crystallography for absolute configuration confirmation .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound?

Methodological Answer: The trifluoromethyl (-CF) group exerts a strong electron-withdrawing effect , influencing reactivity:

- Enhanced Electrophilicity : Activates adjacent positions for nucleophilic substitution or cross-coupling reactions .

- Steric Effects : The bulky CF group restricts rotational freedom in piperazine rings, affecting conformational stability in receptor-binding studies .

- Metabolic Stability : CF reduces oxidative metabolism, making the compound suitable for pharmacokinetic studies .

Q. How can researchers analyze degradation products under accelerated stability conditions?

Methodological Answer: Conduct forced degradation studies:

- Acidic Hydrolysis : Reflux in 0.1M HCl at 60°C for 24h; analyze via LC-MS for trifluoroacetic acid and piperazine ring-opened byproducts .

- Oxidative Stress : Expose to 3% HO at 40°C; monitor for N-oxide derivatives using high-resolution mass spectrometry (HRMS) .

- Thermal Degradation : Heat at 100°C for 48h; use TLC (silica gel, chloroform:methanol 9:1) to detect non-polar degradation species .

Data Contradiction Analysis

Q. How to address conflicting reports on solubility in aqueous vs. organic solvents?

Methodological Answer: Discrepancies arise from protonation state and counterion effects:

- Aqueous Solubility : The dihydrochloride salt is highly soluble in water (>50 mg/mL at pH 2–3) due to ionic interactions .

- Organic Solubility : Poor solubility in non-polar solvents (e.g., hexane); use polar aprotic solvents (DMF, DMSO) for reactions, followed by precipitation in diethyl ether .

- pH-Dependent Behavior : Neutralize with NaHCO to freebase for lipid solubility studies .

Key Considerations for Experimental Design

- Chiral Integrity : Always verify ee before biological assays to avoid confounding results .

- Regulatory Compliance : Adhere to USP/EP guidelines for impurity profiling when submitting data for peer review .

- Safety Protocols : Use fume hoods and electrostatic discharge-safe equipment during handling to mitigate risks from hydrogen chloride gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.